N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride
Description
N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3,(H,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODRLZADEWWEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride typically involves the reaction of 4-iodobenzoic acid with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the dimethylaminoethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while oxidation with hydrogen peroxide can produce the N-oxide derivative .
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors and enzymes, modulating their activity. The iodinated benzamide moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share the dimethylaminoethyl group but differ in the aromatic moiety, which can influence their chemical properties and applications.
2-(dimethylamino)ethyl chloride hydrochloride: This compound has a similar dimethylaminoethyl group but lacks the benzamide moiety, resulting in different reactivity and uses.
Uniqueness
N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride is unique due to the presence of both the dimethylaminoethyl group and the iodinated benzamide moiety. This combination imparts distinct chemical properties, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its utility in scientific studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
